Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a bromo-methoxyphenyl group, and a cyanopropenoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo-methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromo-substituted phenyl boronic acid is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.
Addition of the cyanopropenoyl moiety: This can be done through a Knoevenagel condensation reaction, where a malononitrile derivative is condensed with an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts for substitution: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[[(Z)-3-(4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate: Similar structure but lacks the bromo group.
Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-2-carboxylate: Similar structure but with a different position of the carboxylate group.
Uniqueness
The presence of the bromo group and the specific positioning of the functional groups in Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate confer unique chemical properties, such as reactivity and binding affinity, which can be exploited in various applications .
Properties
IUPAC Name |
ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S/c1-5-27-20(25)17-11(2)12(3)28-19(17)23-18(24)14(10-22)8-13-6-7-16(26-4)15(21)9-13/h6-9H,5H2,1-4H3,(H,23,24)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGBHNJQJARGGR-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC(=C(C=C2)OC)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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